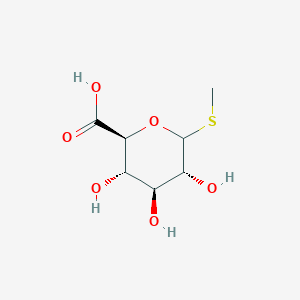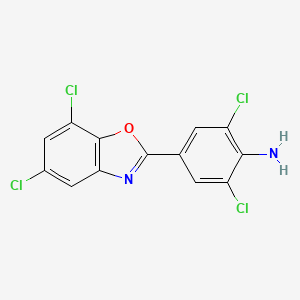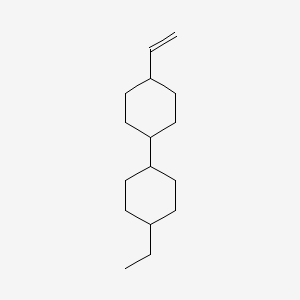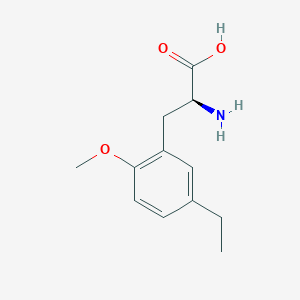
Phenylalanine, 5-ethyl-2-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylalanine,5-ethyl-2-methoxy-(9ci) is a synthetic derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of an ethyl group and a methoxy group attached to the phenyl ring, which distinguishes it from the naturally occurring phenylalanine. The molecular formula of Phenylalanine,5-ethyl-2-methoxy-(9ci) is C12H17NO3, and it has a molecular weight of 223.27 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenylalanine,5-ethyl-2-methoxy-(9ci) typically involves the introduction of the ethyl and methoxy groups to the phenyl ring of phenylalanine. One common method is the alkylation of phenylalanine using ethyl bromide in the presence of a base, followed by methylation using methanol and a suitable catalyst. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Methanol or ethanol
Catalyst: Sodium or potassium hydroxide
Industrial Production Methods
In an industrial setting, the production of Phenylalanine,5-ethyl-2-methoxy-(9ci) may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Purification of phenylalanine and other reagents.
Reaction: Controlled addition of ethyl bromide and methanol under optimized conditions.
Purification: Crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Phenylalanine,5-ethyl-2-methoxy-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
Oxidation Products: Ketones, aldehydes
Reduction Products: Alcohols
Substitution Products: Halogenated derivatives, nucleophilic substitution products
Aplicaciones Científicas De Investigación
Phenylalanine,5-ethyl-2-methoxy-(9ci) has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenylalanine,5-ethyl-2-methoxy-(9ci) involves its interaction with specific molecular targets and pathways. The compound can be incorporated into proteins, affecting their structure and function. It may also interact with enzymes involved in metabolic pathways, influencing biochemical processes.
Comparación Con Compuestos Similares
Phenylalanine,5-ethyl-2-methoxy-(9ci) can be compared with other phenylalanine derivatives, such as:
Phenylalanine: The parent compound, lacking the ethyl and methoxy groups.
Tyrosine: A hydroxylated derivative of phenylalanine.
Methoxyphenylalanine: A derivative with only a methoxy group attached.
The uniqueness of Phenylalanine,5-ethyl-2-methoxy-(9ci) lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H17NO3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(5-ethyl-2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO3/c1-3-8-4-5-11(16-2)9(6-8)7-10(13)12(14)15/h4-6,10H,3,7,13H2,1-2H3,(H,14,15)/t10-/m0/s1 |
Clave InChI |
BLBLIRKDNQKZAH-JTQLQIEISA-N |
SMILES isomérico |
CCC1=CC(=C(C=C1)OC)C[C@@H](C(=O)O)N |
SMILES canónico |
CCC1=CC(=C(C=C1)OC)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane)](/img/structure/B13796061.png)
![2,8-Dimethyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B13796069.png)
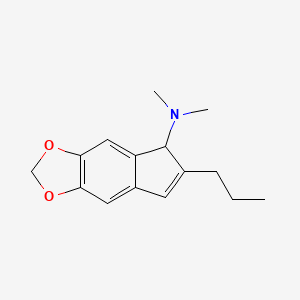
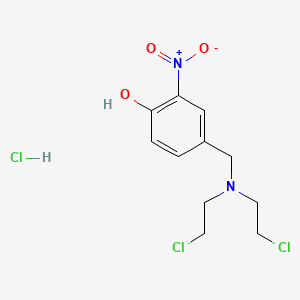
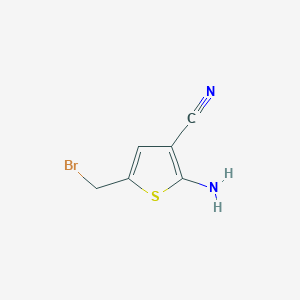
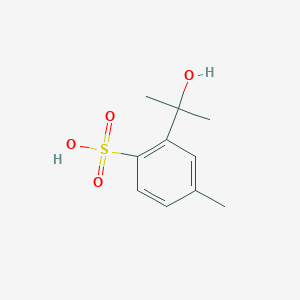
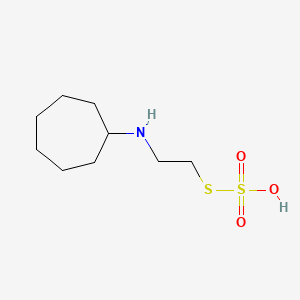

![Acetamide,N-[6-amino-1-(2,3-dimethylphenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-2-(4-amino-2,3,5-trimethylphenoxy)-](/img/structure/B13796121.png)

![(5S,6R)-N-[3-(5-amino-1H-imidazol-2-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B13796129.png)
